5-Chloro-2-methyl-N-phenethylaniline
Overview
Description
5-Chloro-2-methyl-N-phenethylaniline: is an organic compound with the molecular formula C15H16ClN and a molecular weight of 245.75 g/mol . It is a derivative of aniline, featuring a chloro and methyl group on the benzene ring and a phenethylamine moiety. This compound is primarily used in research settings and has applications in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-N-phenethylaniline typically involves the reaction of 5-chloro-2-methylaniline with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-2-methyl-N-phenethylaniline can undergo nucleophilic substitution reactions due to the presence of the chloro group on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted anilines.
Oxidation Products: Corresponding nitro or quinone derivatives.
Reduction Products: Amines or other reduced forms.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry: 5-Chloro-2-methyl-N-phenethylaniline is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the interactions of phenethylamine derivatives with biological targets, including receptors and enzymes .
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological and psychiatric disorders .
Industry: It is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-N-phenethylaniline involves its interaction with specific molecular targets such as receptors and enzymes. The phenethylamine moiety is known to interact with neurotransmitter receptors, potentially influencing neurological pathways . The chloro and methyl groups may modulate the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
2-Methyl-N-phenethylaniline: Lacks the chloro group, resulting in different reactivity and biological activity.
5-Chloro-2-methylaniline: Lacks the phenethylamine moiety, affecting its interaction with biological targets.
N-Phenethylaniline: Lacks both the chloro and methyl groups, leading to distinct chemical and biological properties.
Uniqueness: 5-Chloro-2-methyl-N-phenethylaniline is unique due to the presence of both the chloro and methyl groups on the benzene ring, combined with the phenethylamine moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-chloro-2-methyl-N-(2-phenylethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN/c1-12-7-8-14(16)11-15(12)17-10-9-13-5-3-2-4-6-13/h2-8,11,17H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCBIDNEGLATHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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